
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an anthracene core with additional functional groups that contribute to its reactivity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-aminoanthraquinone with a suitable carboxylic acid derivative. One effective method is the amidation of weak amines using coupling agents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the purification and separation of the compound from reaction impurities .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential anticancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 1-aminoanthracene-9,10-dione carboxamides
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its nitro and pyrazole groups, in particular, contribute to its versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C19H12N4O5 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H12N4O5/c1-22-9-14(23(27)28)16(21-22)19(26)20-13-8-4-7-12-15(13)18(25)11-6-3-2-5-10(11)17(12)24/h2-9H,1H3,(H,20,26) |
InChI Key |
KDJSXMAVIGMNQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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